molecular formula C16H26N2O3 B5165723 2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5165723
M. Wt: 294.39 g/mol
InChI Key: JPNDPNUZZUWPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules

Chemical Reactions Analysis

2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to modulate pharmacokinetic properties, which can enhance the efficacy of the drug . The compound may interact with neurotransmitter receptors or enzymes, leading to its observed biological effects .

Properties

IUPAC Name

2-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-3-21-16-12-14(4-5-15(16)20-2)13-18-8-6-17(7-9-18)10-11-19/h4-5,12,19H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNDPNUZZUWPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.